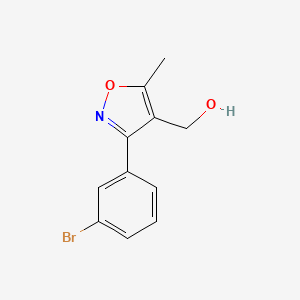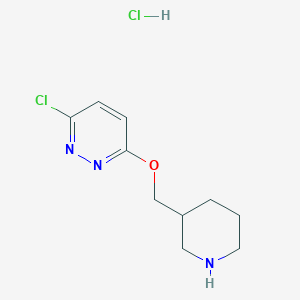![molecular formula C17H17NO2 B11852438 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline CAS No. 98237-23-1](/img/structure/B11852438.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety fused with a tetrahydroisoquinoline structure, making it a versatile candidate for various chemical reactions and biological activities.
Méthodes De Préparation
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzo[d][1,3]dioxole moiety is then alkylated using appropriate alkylating agents to introduce the desired substituents.
Cyclization: The alkylated product undergoes cyclization with isoquinoline derivatives under acidic or basic conditions to form the tetrahydroisoquinoline structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., alkyl halides).
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antitumor and antimicrobial properties, making it a candidate for drug development.
Medicine: Research has shown its potential in developing therapeutic agents for treating cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting cell cycle progression. The compound may also inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylhydrazine: This compound shares the benzo[d][1,3]dioxole moiety but differs in its hydrazine substitution, leading to different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds exhibit similar structural motifs but are fused with indole rings, which may enhance their anticancer properties.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and tetrahydroisoquinoline structures, providing a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
98237-23-1 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H17NO2/c1-2-4-14-13(3-1)7-8-18-15(14)9-12-5-6-16-17(10-12)20-11-19-16/h5-8,10H,1-4,9,11H2 |
Clé InChI |
LOCUZPUCTRTGLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CN=C2CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)




![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)


![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


